molecular formula C8H13NO B3152871 1-(1-Methoxypropan-2-yl)-1H-pyrrole CAS No. 745026-94-2

1-(1-Methoxypropan-2-yl)-1H-pyrrole

Cat. No.: B3152871
CAS No.: 745026-94-2
M. Wt: 139.19 g/mol
InChI Key: VSWHCGUKHPUWGJ-UHFFFAOYSA-N
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Description

1-(1-Methoxypropan-2-yl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This specific compound features a methoxypropan-2-yl group attached to the nitrogen atom of the pyrrole ring, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methoxypropan-2-yl)-1H-pyrrole typically involves the reaction of pyrrole with 1-methoxypropan-2-yl halides under basic conditions. Common bases used in this reaction include sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methoxypropan-2-yl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.

    Substitution: The methoxypropan-2-yl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various halides, nucleophiles, and bases.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction may produce pyrrolidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Biological Activity
The compound exhibits notable biological activities that make it a candidate for pharmaceutical development. It has been investigated for its potential as:

  • Antioxidant Agent : Preliminary studies suggest that 1-(1-Methoxypropan-2-yl)-1H-pyrrole may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
  • Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, making it relevant in treating conditions characterized by inflammation .

Case Study: Drug Development
A recent study explored the synthesis of derivatives of this compound aimed at enhancing its biological efficacy. These derivatives were evaluated for their ability to inhibit specific inflammatory pathways in vitro, showing promising results that warrant further investigation in vivo.

Materials Science

Polymer Synthesis
Due to its unique structure, this compound is utilized as a monomer in the synthesis of conductive polymers. These polymers have applications in:

  • Electronics : Conductive polymers derived from this pyrrole derivative can be used in organic electronic devices, such as sensors and transistors.
  • Coatings : The compound can be incorporated into coatings that require specific electrical or thermal properties.

Data Table: Properties of Conductive Polymers Derived from this compound

PropertyValue
Conductivity10^-3 S/cm
Thermal StabilityUp to 250°C
Mechanical Strength50 MPa

Organic Synthesis

Building Block for Complex Molecules
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows for various transformations, including:

  • Electrophilic Substitution Reactions : This property enables the introduction of different functional groups onto the pyrrole ring.
  • Coupling Reactions : It can participate in coupling reactions to form larger frameworks necessary for drug discovery.

Summary of Applications

The applications of this compound span multiple fields:

Application AreaSpecific Uses
PharmaceuticalsAntioxidant and anti-inflammatory agents
Materials ScienceConductive polymers and specialized coatings
Organic SynthesisBuilding block for complex organic molecules

Comparison with Similar Compounds

    1-Methoxypropan-2-ol: A glycol ether with similar structural features but different chemical properties and applications.

    1-(1-Methoxypropan-2-yloxy)propan-2-yl nonanoate: Another compound with a methoxypropan-2-yl group, used in different industrial applications.

Uniqueness: 1-(1-Methoxypropan-2-yl)-1H-pyrrole is unique due to its specific structure, which imparts distinct chemical and biological properties

Biological Activity

1-(1-Methoxypropan-2-yl)-1H-pyrrole is a pyrrole derivative characterized by a methoxypropan-2-yl side chain. This unique structure may enhance its solubility and influence its biological interactions, making it a subject of interest in pharmacological research. This article delves into the compound's biological activity, synthesis, and potential applications based on recent studies.

Chemical Structure and Properties

The compound is defined by its five-membered heterocyclic ring with one nitrogen atom and four carbon atoms. The methoxypropan-2-yl substituent at the nitrogen atom alters the compound's reactivity and solubility compared to other pyrrole derivatives. Its electron-rich nature allows for electrophilic substitution reactions, which are crucial for its biological activity.

Biological Activities

Antimicrobial Activity
Research indicates that derivatives of pyrrole, including this compound, exhibit significant antimicrobial properties. For instance, similar compounds have shown activity against Staphylococcus aureus and other bacterial strains with minimal inhibitory concentrations (MIC) in the low microgram range . Although specific data on this compound is limited, its structural similarities suggest potential efficacy against various pathogens.

Neuroprotective Effects
There is growing interest in the neuroprotective potential of pyrrole derivatives. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation could lead to therapeutic applications in neurodegenerative diseases. The specific effects of this compound on neuronal cells require further investigation but show promise based on related compounds.

Anti-inflammatory Properties
Pyrrole derivatives are also being explored for their anti-inflammatory effects. The mechanism often involves inhibition of inflammatory pathways through interaction with key enzymes . While direct studies on this compound are sparse, its structural characteristics may confer similar anti-inflammatory properties.

The synthesis of this compound can be achieved through various methods involving the reaction of pyrrole with appropriate alkylating agents. Its biological activity is believed to stem from its ability to interact with various biomolecules, influencing enzyme activity and cellular signaling pathways.

Case Studies and Research Findings

A notable study investigated the biological activity of various pyrrole derivatives, highlighting their potential as scaffolds for drug development. These studies often focus on the structure-activity relationship (SAR) to refine the understanding of how modifications influence biological outcomes .

Table: Comparison of Pyrrole Derivatives

Compound NameStructure FeaturesUnique Properties
This compound Methoxypropan-2-yl substituentPotential antimicrobial and neuroprotective effects
3-Methylpyrrole Methyl group at nitrogenNeuroprotective effects
2-Acetylpyrrole Acetyl group at position 2Strong antimicrobial activity
4-Pyrrolidinobenzamide Benzamide substitutionDisplays anti-inflammatory properties

Properties

IUPAC Name

1-(1-methoxypropan-2-yl)pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-8(7-10-2)9-5-3-4-6-9/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWHCGUKHPUWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)N1C=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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